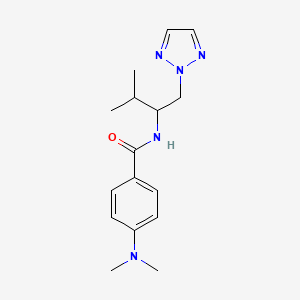
4-(dimethylamino)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(dimethylamino)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide is a useful research compound. Its molecular formula is C16H23N5O and its molecular weight is 301.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(dimethylamino)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide is a triazole-containing derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and potential applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under specific conditions to yield the desired triazole structure. The synthetic pathways often utilize methods such as azide-alkyne cycloaddition or other coupling reactions to introduce the triazole moiety effectively.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes involved in epigenetic regulation. Its structural components suggest potential inhibitory effects on DNA methyltransferases (DNMTs), which play a crucial role in gene expression regulation.
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, certain analogues have shown effective inhibition of DNMT1 and DNMT3A, leading to reactivation of silenced genes in leukemia cells. The most potent compounds from these studies exhibited an effective concentration (EC50) in the low micromolar range, indicating strong biological activity.
| Compound | Target Enzyme | EC50 (μM) | Efficacy (%) |
|---|---|---|---|
| This compound | DNMT3A | 0.9 | 90% |
| Derivative A | DNMT1 | 15 ± 3 | Comparable to SGI-1027 |
| Derivative B | G9a | 28 ± 4 | Weak inhibition |
Case Studies
Several studies have explored the effects of this compound on cancer cell lines:
- Leukemia Cell Lines : A study reported that treatment with the compound led to significant cytotoxicity in KG-1 leukemia cells, with IC50 values comparable to established DNMT inhibitors like SGI-1027. The re-expression of genes previously silenced by methylation was observed post-treatment.
- Colon Cancer Models : Another investigation highlighted the ability of the compound to inhibit DNA methylation in colon cancer cell lines, demonstrating its potential as an epigenetic therapeutic agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key observations include:
- Dimethylamino Group : This group enhances solubility and may contribute to increased binding affinity for target enzymes.
- Triazole Moiety : The presence of the triazole ring is crucial for biological activity, suggesting a role in molecular recognition and interaction with protein targets.
Propriétés
IUPAC Name |
4-(dimethylamino)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O/c1-12(2)15(11-21-17-9-10-18-21)19-16(22)13-5-7-14(8-6-13)20(3)4/h5-10,12,15H,11H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFTUVUZBOCJHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)C2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














